molecular formula C20H20N4O3 B10987337 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10987337
M. Wt: 364.4 g/mol
InChI Key: OZHWVHALJDDFEQ-UHFFFAOYSA-N
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Description

    N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide: is a heterocyclic organic compound.

  • Its chemical formula is C₁₅H₃₀N₆O₆ .
  • The compound contains several functional groups, including an amide, a benzimidazole ring, and a phenyl group.
  • It exhibits interesting properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a benzimidazole moiety, and a carboxamide functional group. This compound is part of a broader class of pyrrolidine derivatives, and its design suggests potential interactions with various biological targets, making it an interesting subject for medicinal chemistry research.

    Structural Characteristics

    The compound's structure can be broken down into several key components:

    • Benzimidazole Moiety : Known for diverse biological activities, particularly in antimicrobial and anticancer applications.
    • Pyrrolidine Ring : Often associated with psychoactive properties and has been shown to influence various biological pathways.
    • Carboxamide Group : Commonly found in pharmaceuticals, this group enhances the compound's solubility and bioavailability.

    Biological Activity

    Preliminary studies have indicated that this compound exhibits promising biological activities. The following sections detail specific areas of biological activity observed in research.

    Antiproliferative Activity

    The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example:

    Cell Line IC50 (µM) Notes
    MCF-73.1Selective activity observed
    HCT1163.7Moderate activity noted
    HEK 2935.3Potential for further study

    These results indicate that the compound may inhibit cancer cell proliferation effectively, suggesting its potential as an anticancer agent .

    Antioxidative Activity

    In addition to its antiproliferative effects, the compound has shown antioxidative properties. It was tested alongside standard antioxidants, demonstrating improved activity in several assays . This antioxidative capability may contribute to its overall therapeutic profile, particularly in conditions where oxidative stress is a factor.

    Antimicrobial Activity

    This compound has also been evaluated for antimicrobial properties:

    Microorganism Minimum Inhibitory Concentration (MIC) (µM) Notes
    E. faecalis8Strong antibacterial activity against Gram-positive strains
    S. aureus16Moderate activity observed

    These findings suggest that the compound could be developed further as an antimicrobial agent .

    The mechanism through which this compound exerts its biological effects appears to involve interactions with specific molecular targets. The benzimidazole ring may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. Further research is required to elucidate the exact pathways and targets involved .

    Properties

    Molecular Formula

    C20H20N4O3

    Molecular Weight

    364.4 g/mol

    IUPAC Name

    N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

    InChI

    InChI=1S/C20H20N4O3/c1-27-12-18-22-16-8-7-14(10-17(16)23-18)21-20(26)13-9-19(25)24(11-13)15-5-3-2-4-6-15/h2-8,10,13H,9,11-12H2,1H3,(H,21,26)(H,22,23)

    InChI Key

    OZHWVHALJDDFEQ-UHFFFAOYSA-N

    Canonical SMILES

    COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

    Origin of Product

    United States

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